molecular formula C16H19ClN2O2S2 B6704526 N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

Cat. No.: B6704526
M. Wt: 370.9 g/mol
InChI Key: KNQNLTDQGKOXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a thiazolidine ring, and a methoxyphenyl group, making it a unique and versatile molecule. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2.ClH/c1-20-12-4-2-11(3-5-12)15-7-6-13(22-15)8-17-16(19)14-9-21-10-18-14;/h2-7,14,18H,8-10H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQNLTDQGKOXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)CNC(=O)C3CSCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the thiophene and thiazolidine intermediates. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted thiazolidines

Mechanism of Action

The mechanism of action of N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to its combined thiophene and thiazolidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.